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Compound of Interest

Compound Name: Diosmin

Cat. No.: B1670713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diosmin's performance in various in vitro

cancer models. It aims to be an objective resource, presenting experimental data to compare

its efficacy against other flavonoids and conventional chemotherapeutic agents. Detailed

methodologies for key experiments are provided to facilitate reproducibility and further

investigation.

Quantitative Performance Analysis of Diosmin
The cytotoxic effects of diosmin have been evaluated across a range of human cancer cell

lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's

potency, varies depending on the cancer type and specific cell line. The following tables

summarize the IC50 values for diosmin and its comparators.

Table 1: IC50 Values of Diosmin in Various Human Cancer Cell Lines
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Cancer Type Cell Line
Diosmin IC50
(µM)

Incubation
Time (hours)

Citation

Breast Cancer 4T1 387 24 [1]

MCF-7

5, 10, 20

(Induces

senescence and

apoptosis)

Not Specified [2]

Hepatocellular

Carcinoma
HepG2 148 24 [3][4]

HepG2

~100 (constrains

nearly half the

cell population)

24 [5]

Skin Cancer A431
45 µg/mL (~73.7

µM)
Not Specified [6]

Prostate Cancer DU145

Potent genotoxic

and pro-

apoptotic agent

Not Specified [7][8][9]

Glioblastoma GBM8401 218.4 48 [10]

LN229 299.2 48 [10]

Colon Cancer HCT116 160 48 [11]

SW480 152 48 [11]

Lung Cancer A549 > 40 72 [1]

Table 2: Comparative IC50 Values of Diosmin and Other Flavonoids

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.medchemexpress.com/Diosmin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3297728/
https://journal.waocp.org/article_91442_bc7b89ed4d9fa9d09ce8348734ce007c.pdf
https://pubmed.ncbi.nlm.nih.gov/39733416/
https://www.mdpi.com/2227-9059/10/5/1076
https://pubmed.ncbi.nlm.nih.gov/25499067/
https://www.sigmaaldrich.cn/CN/zh/tech-docs/paper/547328
https://www.researchgate.net/publication/269718827_Diosmin_induces_genotoxicity_and_apoptosis_in_DU145_prostate_cancer_cell_line
https://pmc.ncbi.nlm.nih.gov/articles/PMC8508850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7816384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7816384/
https://www.medchemexpress.com/Diosmin.html
https://www.benchchem.com/product/b1670713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer
Type

Cell Line Compound IC50 (µM)
Incubation
Time
(hours)

Citation

Hepatocellula

r Carcinoma
HepG2 Diosmin 148 24 [3][4]

Hesperidin 321 24 [3][4]

Colon Cancer HCT116 Diosmin 160 48 [11]

Naringenin 169 48 [11]

SW480 Diosmin 152 48 [11]

Naringenin 210 48 [11]

Table 3: Synergistic Effects of Diosmin in Combination Therapies
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Cancer Type Cell Line Combination Effect Citation

Breast Cancer 4T1 Diosmin + PGV-1
Synergistic

cytotoxic effect
[1]

Hepatocellular

Carcinoma
HepG2

Diosmin +

Cisplatin

Enhanced

cytotoxicity of

Cisplatin

[3][4]

Colon Cancer
HCT116 &

SW480

Diosmin +

Naringenin

Synergistic

cytotoxicity and

enhanced

apoptosis

[11]

Breast Cancer Not Specified
Diosmin +

Curcumin

Synergistic

inhibition of

cancer cell

growth and

apoptosis

induction

[2]

Not Specified Not Specified
Diosmin +

Quercetin

Synergistic

inhibition of

cancer cell

growth and

apoptosis

induction

Key Signaling Pathways Modulated by Diosmin
Diosmin exerts its anticancer effects by modulating several critical signaling pathways involved

in cell proliferation, survival, and apoptosis.

Apoptosis Induction Pathway
Diosmin promotes programmed cell death in cancer cells through the intrinsic apoptosis

pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the

downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to
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the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-

9 and caspase-3), which ultimately execute apoptosis.[6]
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Diosmin-induced intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant

activation is common in many cancers. Diosmin has been shown to inhibit this pathway,
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contributing to its anticancer effects. By downregulating the phosphorylation of Akt, diosmin
can suppress the downstream signaling that promotes cancer cell growth and survival.

Diosmin

PI3K

Akt

Proliferation Survival

Click to download full resolution via product page

Inhibition of the PI3K/Akt signaling pathway by diosmin.

STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a

key role in tumor progression by promoting cell proliferation, survival, and angiogenesis.

Diosmin has been demonstrated to inhibit the STAT3 signaling pathway. It can prevent the

phosphorylation of STAT3, thereby blocking its activation and subsequent translocation to the

nucleus where it would otherwise activate the transcription of genes involved in cancer

progression.[1]
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Diosmin's inhibitory effect on the STAT3 signaling pathway.

Experimental Protocols
To ensure the reproducibility and standardization of in vitro studies on diosmin, detailed

experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Materials:
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Cancer cell lines

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Diosmin (and other test compounds)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow

for cell attachment.

Compound Treatment: Prepare serial dilutions of diosmin and other test compounds in

complete culture medium. Remove the medium from the wells and add 100 µL of the

medium containing the different concentrations of the test compounds. Include a vehicle

control (e.g., DMSO) and a blank (medium only).

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of

DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes

to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot a dose-response curve and determine the IC50 value.

Seed Cells
(96-well plate)

Treat with Diosmin
(various concentrations)

Incubate
(24-72 hours) Add MTT Reagent Incubate

(3-4 hours) Add DMSO Measure Absorbance
(570 nm) Calculate IC50

Click to download full resolution via product page

General workflow for the MTT assay.

Apoptosis Analysis by Annexin V-FITC and Propidium
Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to

phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during

early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live

cells and is used to identify late apoptotic and necrotic cells.

Materials:

Treated and untreated cancer cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Harvesting: Harvest cells after treatment with diosmin for the desired time. For

adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g

for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate

cell populations as follows:

Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the

cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

Treated and untreated cancer cells

Phosphate-Buffered Saline (PBS)

Cold 70% ethanol

PI staining solution (containing PI and RNase A in PBS)

Flow cytometer

Procedure:
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Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

Washing: Wash the cells with PBS.

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of

cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be

proportional to the PI fluorescence, allowing for the quantification of cells in each phase of

the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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